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molecular formula C12H14F2O3 B8425534 (4-tert-Butyl-3,5-difluorophenoxy)acetic acid

(4-tert-Butyl-3,5-difluorophenoxy)acetic acid

Cat. No. B8425534
M. Wt: 244.23 g/mol
InChI Key: RMUJZFHBRKXZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514457B2

Procedure details

To a suspension of sodium hydride (75 mg, 1.9 mmol) in THF (5 ml) was added 4-tert-butyl-3,5-difluorophenol (290 mg, 1.6 mmol) at 0° C., followed by stirring for 30 minutes. Then, tert-butyl bromoacetate (370 mg, 1.9 mmol) was added and the mixture was refluxed at 90° C. for 1 hour. The reaction was quenched with saturated ammonium chloride aqueous solution and the product was extracted with EtOAc, washed with brine, dried over magnesium sulfate. Then, filtration, evaporation, and purification through silica gel column chromatography eluting with hexane/EtOAc (20:1 to 4:1) gave the tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate (403 mg, 86%). The DCM (2.0 ml) solution of tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate (400 mg, 1.34 mmol) and TFA (2.0 ml), was stirred for 1 hour at room temperature. Evaporation gave the residue which was triturated with Hexane to furnish the title compound as a white solid (253 mg, 77%). 1H NMR (300 MHz, CDCl3): δ 1.42 (9H, t, J=2.2 Hz), 4.63 (2H, s), 6.39 (2H, d, J=12.1 Hz). MS (ESI) m/z 243 (M−H)−.
Name
tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:21])[CH2:7][O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([C:16]([CH3:19])([CH3:18])[CH3:17])=[C:11]([F:20])[CH:10]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:16]([C:12]1[C:11]([F:20])=[CH:10][C:9]([O:8][CH2:7][C:6]([OH:21])=[O:5])=[CH:14][C:13]=1[F:15])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=CC(=C(C(=C1)F)C(C)(C)C)F)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave the residue which
CUSTOM
Type
CUSTOM
Details
was triturated with Hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(OCC(=O)O)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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